![molecular formula C9H17NO2 B6601642 3-[1-(aminomethyl)cyclopropyl]oxan-3-ol CAS No. 1851804-54-0](/img/structure/B6601642.png)
3-[1-(aminomethyl)cyclopropyl]oxan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Aminomethyl)cyclopropyl]oxan-3-ol, also known as 3-CPA, is an organic compound belonging to the cyclopropyloxane family. It is a synthetic compound that has been used in the laboratory for a variety of purposes. It is a versatile compound that has been used for the synthesis of other compounds, for the study of biochemical and physiological effects, and for the investigation of its mechanism of action.
Applications De Recherche Scientifique
3-[1-(aminomethyl)cyclopropyl]oxan-3-ol has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the investigation of its mechanism of action. It has been used as a starting material for the synthesis of a variety of compounds, including antibiotics, antivirals, and antifungals. It has also been used in the synthesis of cyclopropyl amines and cyclopropyl alcohols, which can be used for a variety of applications.
Mécanisme D'action
The mechanism of action of 3-[1-(aminomethyl)cyclopropyl]oxan-3-ol is not well understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the synthesis of cyclopropyl amines and cyclopropyl alcohols. It is thought to bind to the active site of the enzyme, preventing the substrate from being converted into the product.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the synthesis of cyclopropyl amines and cyclopropyl alcohols. It has also been shown to inhibit the growth of certain bacteria and fungi, and to have some anti-inflammatory and anti-viral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-[1-(aminomethyl)cyclopropyl]oxan-3-ol in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
The future of 3-[1-(aminomethyl)cyclopropyl]oxan-3-ol as a research compound is promising. It has a range of potential applications in the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the investigation of its mechanism of action. Additionally, it could be used as a starting material for the synthesis of other compounds, such as cyclopropyl amines and cyclopropyl alcohols. Further research into its properties and potential applications is necessary to fully understand the potential of this compound.
Méthodes De Synthèse
3-[1-(aminomethyl)cyclopropyl]oxan-3-ol can be synthesized in two different ways. The first is via a nucleophilic substitution reaction of cyclopropyl amine with an aldehyde. This reaction produces this compound and an aldehyde byproduct. The second method is through a condensation reaction of cyclopropyl amine with an aldehyde and formaldehyde. This reaction produces this compound and a formaldehyde byproduct.
Propriétés
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]oxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-6-8(3-4-8)9(11)2-1-5-12-7-9/h11H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHHMEXCWAPDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2(CC2)CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

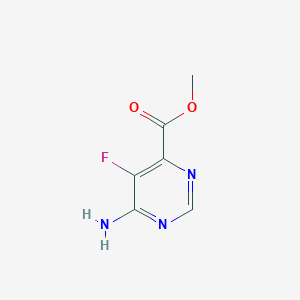
![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)


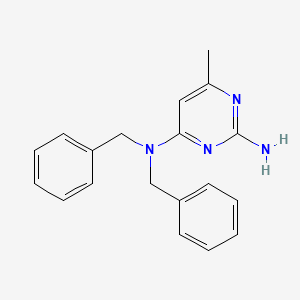
![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)

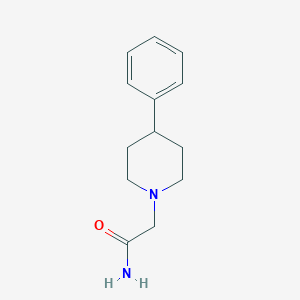
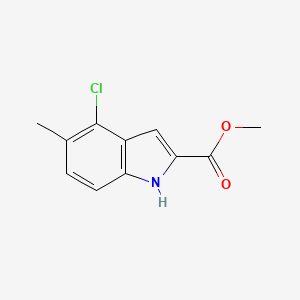
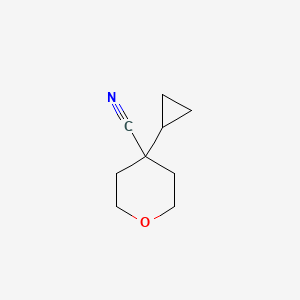
![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)
![3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol](/img/structure/B6601640.png)

